5-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)furan-2-carbaldehyde
Overview
Description
5-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)furan-2-carbaldehyde is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrido[3,2-d]pyrimidine core, which is known for its biological activity, and a furan-2-carbaldehyde moiety, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)furan-2-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-chloro-4-morpholinopyridine with suitable reagents can lead to the formation of the pyrido[3,2-d]pyrimidine core.
Introduction of the Furan-2-carbaldehyde Moiety: The furan-2-carbaldehyde group can be introduced through a formylation reaction, where the pyrido[3,2-d]pyrimidine intermediate is treated with formylating agents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrido[3,2-d]pyrimidine core can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-(2-Chloro-4-morpholinopyrido[3,2-d]pyrimidin-7-yl)furan-2-carboxylic acid.
Reduction: 5-(2-Chloro-4-morpholinopyrido[3,2-d]pyrimidin-7-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 5-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)furan-2-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,2-d]pyrimidine Derivatives: These compounds share the pyrido[3,2-d]pyrimidine core and exhibit similar biological activities.
Furan-2-carbaldehyde Derivatives: Compounds with the furan-2-carbaldehyde moiety are known for their reactivity and versatility in chemical synthesis.
Uniqueness
5-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)furan-2-carbaldehyde is unique due to the combination of the pyrido[3,2-d]pyrimidine core and the furan-2-carbaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13ClN4O3 |
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Molecular Weight |
344.75 g/mol |
IUPAC Name |
5-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C16H13ClN4O3/c17-16-19-12-7-10(13-2-1-11(9-22)24-13)8-18-14(12)15(20-16)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2 |
InChI Key |
CDCPIPMMQLITBP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2N=CC(=C3)C4=CC=C(O4)C=O)Cl |
Origin of Product |
United States |
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